ITK inhibitor
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
439574-61-5 |
|---|---|
Molecular Formula |
C31H39N5O4S2 |
Molecular Weight |
609.8 g/mol |
IUPAC Name |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide |
InChI |
InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38) |
InChI Key |
RRHONYZEMUNMJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Itk Kinase Activity and Immunomodulation
ITK Activation and Proximal Signaling Cascades
The activation of ITK is a tightly regulated, multi-step process initiated by the engagement of the T-cell receptor (TCR). This cascade of events ensures that ITK is activated only under specific conditions of antigen recognition, leading to the appropriate downstream cellular responses.
Upon engagement of the TCR with a peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC), a signaling cascade is initiated. nih.gov This leads to the activation of phosphatidylinositol 3-kinase (PI3K) and the subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. nih.govsemanticscholar.org ITK, which resides in the cytoplasm in an inactive state, is then recruited to the plasma membrane through the binding of its pleckstrin homology (PH) domain to PIP3. pnas.orgnih.govresearchgate.net This membrane localization is a critical first step for ITK activation, bringing it into proximity with other key signaling molecules. uniprot.orgoup.com
Once at the plasma membrane, ITK is a substrate for Src family kinases, primarily lymphocyte-specific protein tyrosine kinase (Lck). nih.govnih.gov Lck, which is itself activated early in the TCR signaling cascade, phosphorylates a conserved tyrosine residue (Tyr511) within the activation loop of the ITK kinase domain. nih.govnih.govresearchgate.netpnas.org This transphosphorylation event is essential for unleashing ITK's catalytic activity. nih.govpnas.org Following this initial activation, ITK can undergo autophosphorylation in cis at Tyr180 located in its SH3 domain, which contributes to its full enzymatic activation. nih.govresearchgate.net
The full activation and function of ITK are dependent on its interaction with key adapter molecules that form a signaling scaffold known as the signalosome. researchgate.net Two of the most critical adapter proteins in this context are the Linker for Activation of T-cells (LAT) and the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). pnas.orgnih.gov Following TCR stimulation, both LAT and SLP-76 are phosphorylated, creating docking sites for other signaling proteins. nih.gov
ITK interacts with the phosphorylated SLP-76/LAT adapter complex via its Src homology 2 (SH2) and Src homology 3 (SH3) domains. nih.govresearchgate.net Specifically, the ITK SH2 domain can bind to phosphorylated tyrosine residues on SLP-76, such as Tyr145, while the ITK SH3 domain can interact with proline-rich regions on SLP-76. researchgate.netnih.gov This interaction is not merely for localization; it is crucial for maintaining ITK in a catalytically active conformation, allowing it to efficiently phosphorylate its downstream targets. pnas.orgnih.gov The formation of the LAT-Gads-SLP-76 complex provides a platform that facilitates the recruitment and activation of ITK and its substrates. nih.govbiorxiv.orgfrontiersin.org
The primary and most well-characterized downstream substrate of activated ITK is Phospholipase C-gamma 1 (PLCγ1). pnas.orgnih.govnih.gov ITK directly phosphorylates PLCγ1 at a specific tyrosine residue, Y783. nih.govnih.govkisti.re.kr This phosphorylation event is a critical step for the activation of PLCγ1's enzymatic function. pnas.orgnih.gov The interaction between ITK and PLCγ1 is highly specific, involving a direct, phosphotyrosine-independent docking interaction between the kinase domain of ITK and the C-terminal SH2 domain of PLCγ1. pnas.orgnih.govnih.gov The adapter protein SLP-76 also plays a role in priming PLCγ1 for efficient phosphorylation by ITK. nih.gov Besides PLCγ1, ITK has been shown to phosphorylate other substrates, including the adapter proteins SLP-76 and Gads, further propagating the signaling cascade. biorxiv.orgnih.gov
The activation of PLCγ1 by ITK is a pivotal event that links TCR stimulation to changes in intracellular calcium levels and the activation of key transcription factors. nih.govnih.gov Activated PLCγ1 cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). pnas.orgnih.govyoutube.com
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol. nih.govyoutube.com This initial release of intracellular calcium stores is followed by a sustained influx of extracellular calcium through the opening of plasma membrane calcium channels, a process that is defective in the absence of ITK. nih.gov The resulting increase in intracellular calcium concentration activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate gene transcription. uniprot.orgnih.govyoutube.com
Simultaneously, DAG activates Protein Kinase C (PKC), which in turn initiates signaling pathways leading to the activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). youtube.comnih.gov ITK plays a role in optimizing the activation of NF-κB and AP-1, with ITK inhibition leading to dampened induction of these transcription factors. biorxiv.orgresearchgate.netbiorxiv.org Together, NFAT, NF-κB, and AP-1 orchestrate the transcriptional program that drives T-cell activation, proliferation, and cytokine production. researchgate.net
Beyond its role in calcium signaling, ITK is also implicated in the regulation of the actin cytoskeleton. nih.govnih.gov Following TCR engagement, T cells undergo significant changes in their shape, which are dependent on the dynamic reorganization of the actin cytoskeleton. nih.govnih.gov This process is essential for the formation of the immunological synapse, the specialized interface between a T cell and an APC, which is critical for sustained signaling. nih.govnih.govfrontiersin.org T cells lacking ITK exhibit defects in TCR-induced actin polymerization and cell polarization. nih.gov The absence of ITK affects multiple guanine-nucleotide exchange factors, including Vav, which are key regulators of the actin cytoskeleton. nih.govrupress.org This indicates that ITK contributes to the structural and morphological changes required for a productive T-cell response. researchgate.netnih.gov
Influence of ITK on T Helper Cell Differentiation and Function
Interleukin-2-inducible T-cell kinase (ITK) is a critical signaling node downstream of the T-cell receptor (TCR), playing a pivotal role in tuning the differentiation and function of various T helper (Th) cell subsets. The strength and duration of TCR signaling, modulated by ITK, can dictate the lineage commitment of naive CD4+ T cells, thereby orchestrating the nature of the adaptive immune response. ITK's influence extends across the spectrum of Th lineages, from pro-inflammatory Th1, Th2, and Th17 cells to the regulatory T (Treg) and Type 1 regulatory T (Tr1) cells that maintain immune homeostasis.
Impact on Th1 Cell Development and Cytokine Production (e.g., IFNγ)
The role of ITK in Th1 cell differentiation has been a subject of evolving research. Initial studies involving ITK-deficient mice suggested that ITK was not essential for the development of Th1 cells or the production of their signature cytokine, interferon-gamma (IFNγ). However, more recent evidence derived from the use of specific ITK kinase inhibitors has challenged this view.
Pharmacological inhibition of ITK's kinase activity has been shown to significantly reduce the ability of Th1 cells to produce IFNγ. For instance, the dual ITK/RLK inhibitor, PRN694, has been demonstrated to be a potent inhibitor of Th1 differentiation and cytokine production. In vitro Th polarization experiments showed that PRN694 treatment impairs Th1 differentiation. Furthermore, in a T-cell adoptive transfer model of colitis, a Th1-mediated disease, administration of PRN694 markedly reduced disease progression and IFN-γ production by colitogenic CD4+ T cells doi.orgnih.gov. This suggests that while the absence of the ITK protein might be compensated for by other signaling molecules like RLK (Resting Lymphocyte Kinase), the catalytic activity of ITK is indeed important for optimal Th1 effector function. These findings indicate that ITK inhibitors may have therapeutic potential in Th1-mediated inflammatory diseases doi.org.
Table 1: Effect of ITK Inhibition on Th1 Cells
| Inhibitor | Model System | Key Findings |
|---|---|---|
| PRN694 (dual ITK/RLK inhibitor) | In vitro Th1 polarization | Potent inhibition of Th1 differentiation and cytokine production. doi.orgnih.gov |
| PRN694 | In vivo T-cell adoptive transfer model of colitis | Markedly reduced disease progression and IFN-γ production by CD4+ T cells. doi.orgnih.gov |
Regulation of Th2 Cell Differentiation and Cytokine Secretion (e.g., IL-4, IL-5, IL-13)
ITK plays a well-established and critical role in the differentiation of Th2 cells and the production of their hallmark cytokines: interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). These cytokines are central to the immune response against helminth parasites and are also key mediators of allergic inflammation.
Studies using ITK-deficient mice have consistently demonstrated profound defects in Th2 responses. These mice exhibit significantly reduced production of IL-4, IL-5, and IL-13 upon TCR stimulation. The kinase activity of ITK is essential for this function. In a mouse model of ovalbumin-induced allergic asthma, mice lacking ITK kinase activity showed reduced levels of Th2 cytokines in the lungs researchgate.net. Pharmacological inhibition of ITK in cultured Th2 cells has been shown to block TCR-mediated signaling, including the secretion of IL-2 and Th2-type cytokines nih.gov. The resistance of ITK knockout mice to asthma, characterized by reduced lung inflammation and decreased Th2-type cytokines, further underscores the importance of ITK in Th2-mediated pathology nih.gov.
Table 2: Impact of ITK Deficiency on Th2 Cytokine Production
| Model | Cytokine | Observation |
|---|---|---|
| ITK kinase-dead transgenic mice (in vivo allergic asthma model) | IL-4, IL-5, IL-13 | Reduced levels of Th2 cytokines in bronchoalveolar lavage fluid and lung tissue. researchgate.net |
| ITK knockout mice | IL-4, IL-5, IL-13 | Significantly impaired production following in vitro and in vivo stimulation. |
Effects on Th9 Cell Responses
Th9 cells, characterized by their production of IL-9, have been implicated in both protective immunity against parasites and in the pathophysiology of allergic diseases and autoimmunity. Emerging evidence has identified ITK as a key positive regulator of Th9 differentiation.
In both in vivo and in vitro models, the absence of ITK leads to a failure of naive CD4+ T cells to differentiate into Th9 cells and produce IL-9 nih.gov. This defect is linked to the TCR-mediated induction of IL-2 and Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for effector T-cell function. ITK-deficient CD4+ T cells exhibit reduced levels of IRF4 under Th9 polarizing conditions nih.gov. The requirement for ITK in Th9 differentiation has been observed in both mouse and human T cells, where ITK inhibition also leads to reduced IL-9 expression nih.gov. Interestingly, the impaired IL-9 and IRF4 expression in the absence of ITK can be rescued by the addition of exogenous IL-2 or the expression of a constitutively active form of STAT5, a key transcription factor downstream of IL-2 signaling nih.gov.
Table 3: Role of ITK in Th9 Cell Differentiation
| Condition | Key Molecule/Cytokine | Effect of ITK Deficiency/Inhibition |
|---|---|---|
| In vitro Th9 polarization | IL-9 | Essentially no production by Itk-/- CD4+ T cells. nih.gov |
| In vitro Th9 polarization | IRF4 | Reduced levels in Itk-/- CD4+ T cells. nih.gov |
| Human naive CD4+ T cells with ITK inhibitor | IL-9 | Reduced expression. nih.gov |
Control of Th17 Cell Differentiation and Pro-inflammatory Cytokines (e.g., IL-17, IL-22, IL-31, TNF-α)
Th17 cells are a pro-inflammatory T helper subset crucial for host defense against extracellular bacteria and fungi, but also implicated in the pathogenesis of numerous autoimmune diseases. ITK is a critical positive regulator of Th17 differentiation and the production of its signature cytokine, IL-17A.
CD4+ T cells deficient in ITK show a marked reduction in IL-17A expression when cultured under Th17-polarizing conditions cornell.edu. This effect is specifically linked to the calcium signaling pathway downstream of the TCR, as the defect in IL-17A production in Itk-/- cells can be rescued by pharmacologically induced calcium influx or by the expression of an activated form of the transcription factor NFATc1 cornell.edu.
A fascinating aspect of ITK's role in this lineage is its function as a molecular switch balancing Th17 and Treg differentiation. In the absence of ITK activity, naive CD4+ T cells cultured under Th17-inducing conditions fail to develop into Th17 cells and instead differentiate into Foxp3+ Treg-like cells researchgate.net. This switch is associated with an increased sensitivity to IL-2 and reduced activation of the mTOR signaling pathway in ITK-deficient cells. The use of the selective this compound soquelitinib (B12376851) has confirmed that this switch from pro-inflammatory Th17 cells to anti-inflammatory Treg cells occurs in a dose-dependent manner.
Table 4: ITK's Role in the Th17/Treg Balance
| Condition | Cell Type | Observation |
|---|---|---|
| Itk-/- naive CD4+ T cells under Th17 conditions | IL-17A+ Th17 cells | Significantly reduced percentage. cornell.edu |
| Itk-/- naive CD4+ T cells under Th17 conditions | Foxp3+ Treg-like cells | Increased percentage, indicating a switch in lineage commitment. researchgate.net |
| Wild-type naive CD4+ T cells + this compound (CPI-818/soquelitinib) under Th17 conditions | IL-17A+ Th17 cells | Dose-dependent reduction in differentiation. researchgate.net |
Promotion of Regulatory T Cell (Treg) Differentiation (e.g., Foxp3+ Tregs)
Contrary to its positive regulatory role in pro-inflammatory T helper subsets, ITK acts as a negative regulator of the differentiation of induced regulatory T cells (iTregs). These Foxp3+ Tregs are crucial for maintaining immune tolerance and preventing autoimmunity.
The absence of ITK signaling enhances the development of Foxp3+ Tregs. Under both Treg and even Th17 polarizing conditions, ITK-deficient CD4+ T cells give rise to a higher percentage of functional Foxp3+ cells compared to wild-type cells. This is associated with an increased sensitivity of Itk-/- cells to IL-2, a key cytokine for Treg development and survival. In human T cells, the knockdown of ITK using self-delivery siRNA in naive CD4+ T cells resulted in an increased frequency of Foxp3+ T cells under various polarizing conditions, particularly Treg and Th17 conditions. These Tregs generated in the absence of ITK signaling were shown to be functional and suppress T-cell proliferation. This inverse relationship between ITK activity and Foxp3 expression suggests that targeting ITK could be a strategy to boost Treg numbers in autoimmune diseases.
Table 5: Negative Regulation of Treg Differentiation by ITK
| Model System | Condition | Key Finding |
|---|---|---|
| Itk-/- mouse CD4+ T cells | In vitro Treg polarizing conditions | Higher percentage of Foxp3+ cells develop. |
| Itk-/- mouse CD4+ T cells | In vivo adoptive transfer colitis model | Preferential development into Treg cells. |
ITK's Involvement in Other Immune Cell Functions
Inducible T-cell kinase (ITK) plays a significant role beyond its well-established functions in T-helper cell differentiation. Its influence extends to other crucial immune cell populations, including cytotoxic T lymphocytes and innate lymphoid cells, thereby modulating a wider spectrum of immune responses.
CD8+ T Cell Cytotoxic Lymphocyte Expansion and Cytolytic Capacity
ITK is a critical regulator of CD8+ cytotoxic T lymphocyte (CTL) function, influencing their expansion, acquisition of cytolytic capabilities, and ability to degranulate. nih.govcam.ac.uk Patients with ITK mutations often exhibit susceptibility to viral infections, such as the Epstein-Barr virus, which points to defective CD8+ CTL responses. nih.gov
Research using murine CTLs deficient in ITK, as well as human and murine cells treated with ITK inhibitors, has demonstrated that the absence of ITK activity leads to a widespread defect in the cytolysis of various target cells. nih.govcam.ac.uk This impairment is multifaceted. ITK deficiency not only curtails the expansion of CTLs but also delays the expression of essential cytolytic effector molecules following activation. nih.govcam.ac.uk
Furthermore, ITK has a previously unappreciated intrinsic role in the process of degranulation, the mechanism by which CTLs release cytotoxic granules to kill target cells. nih.gov Studies in ITK-deficient murine CTLs revealed that while early events in the formation of the immunological synapse—such as adhesion and polarization of the lytic machinery—remain intact, there is a specific defect in the final stage of granule secretion. researchgate.net Despite these defects, it has been shown that the functional impairments in ITK-deficient CD8+ T cells can be surmounted by the provision of strong cytokine signaling. Early or extended exposure to Interleukin-2 (B1167480) (IL-2) or the addition of Interleukin-12 (IL-12) can restore the acquisition of effector functions. nih.govcam.ac.uk
Table 1: Impact of ITK Deficiency on CD8+ T Cell Function
| Function | Effect of ITK Deficiency | Key Findings | Citations |
|---|---|---|---|
| Cytolysis | Globally impaired | ITK-deficient CTLs show defects in killing multiple types of target cells. | nih.govresearchgate.net |
| Expansion | Decreased | The proliferation of CD8+ T cells following activation is reduced. | nih.govcam.ac.uk |
| Effector Molecules | Delayed Expression | The expression of cytolytic effector molecules is delayed during activation. | nih.gov |
| Degranulation | Intrinsic Defect | A specific impairment in the secretion of cytotoxic granules has been observed. | nih.govcam.ac.ukresearchgate.net |
| Cytokine Rescue | Possible | Defects can be overcome by early or prolonged exposure to IL-2 or with IL-12. | nih.govcam.ac.uk |
Rational Design and Discovery Strategies for Itk Inhibitors
Methodological Approaches to ITK Inhibitor Discovery
The identification of initial lead compounds and their subsequent optimization into clinical candidates is driven by a combination of screening-based and rational design techniques. These approaches range from large-scale screening of compound libraries to precise, structure-guided molecular design.
High-Throughput Screening Initiatives
High-Throughput Screening (HTS) serves as a primary strategy for identifying initial hits from large compound libraries. This method involves testing hundreds of thousands of compounds in a rapid, automated fashion to find molecules that exhibit inhibitory activity against the target kinase. For ITK, various HTS-compatible biochemical assays have been developed. nih.gov These include assays that measure the consumption of ATP, such as those using luciferase, or those that quantify the phosphorylated substrate, like the dissociation-enhanced lanthanide fluoroimmuno assay (DELFIA). nih.gov
In one initiative, a library of 390,000 compounds was screened using an ADP-Glo assay with dephosphorylated ITK, which led to the confirmation of 105 hits after filtering through a surface plasmon resonance (SPR) assay. nih.gov HTS campaigns have successfully identified diverse chemical scaffolds as starting points for this compound programs. For instance, an ultra-high-throughput screening (UHTS) of Boehringer Ingelheim's corporate library identified an aminobenzimidazole scaffold as a novel type of this compound. researchgate.net Similarly, a benzimidazole (B57391) compound, known as Benzimidazole 1, was also originally identified as a selective this compound through HTS. capes.gov.br In other campaigns, HTS hits based on an indazole scaffold were the starting point for discovering a more advanced series of tetrahydroindazole (B12648868) inhibitors. drugdiscoverychemistry.com
Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) is a rational approach that utilizes the three-dimensional structural information of the target protein to guide the design and optimization of inhibitors. domainex.co.ukresearchgate.net The availability of high-resolution X-ray crystal structures of ITK has been a significant enabler for this strategy. researchgate.netnih.gov These structures provide detailed insights into the ATP-binding site and surrounding regions, allowing chemists to design compounds that can achieve potent and selective interactions. nih.gov
SBDD aids in optimizing lead compounds by improving their potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. domainex.co.uk By analyzing the co-crystal structure of an inhibitor bound to ITK, researchers can identify key interactions and areas where the molecule can be modified to enhance binding affinity or exploit differences between ITK and other kinases to improve selectivity. domainex.co.uknih.gov For example, SBDD was instrumental in developing potent ITK inhibitors by optimizing interactions within the kinase's specificity pocket. nih.gov Companies have utilized their proprietary kinase inhibitor libraries and in-house ITK crystal structures to identify and develop potent and selective covalent ITK inhibitors. grantome.com The goal of SBDD is to understand the molecular basis of the disease and use the knowledge of the target's 3D structure to accelerate the discovery of drug candidates. researchgate.net
Fragment-Based Approaches
Fragment-Based Lead Discovery (FBLD), also known as Fragment-Based Drug Discovery (FBDD), is a method that starts with identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to the biological target. wikipedia.orgnih.gov These fragments serve as starting points that can be grown, linked, or combined to produce a more potent lead compound. wikipedia.org FBDD is considered an efficient method for exploring chemical space and developing novel inhibitors, often with improved properties compared to hits from traditional HTS. medchemexpress.com
The primary advantage of FBDD is that it can generate highly specific inhibitors by building them up piece by piece within the target's binding pockets. nih.gov The process typically involves screening a library of several thousand fragments using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) to detect the weak binding events. wikipedia.orgnih.gov While a robust ITK crystallography system was not available in the early stages of some research programs, making a fragment-based approach to identify new hinge-binding groups challenging, it remains a key strategy in modern drug discovery. nih.gov The challenges in FBDD include the need for highly sensitive screening methods to detect the low-affinity binding of fragments. wikipedia.org
Template-Hopping Strategies for Scaffold Identification
Template-hopping, or scaffold-hopping, is a medicinal chemistry strategy used to identify novel chemical backbones (scaffolds) for inhibitors while retaining the key binding interactions of a known parent molecule. nih.gov This approach is valuable for overcoming issues with an existing chemical series, such as poor selectivity or unfavorable physicochemical properties, and for generating novel intellectual property. nih.govjst.go.jp
This strategy was successfully employed to move from an aminopyrazole-based series of ITK inhibitors, which had selectivity issues against other kinases like Aurora A and Aurora B, to a novel series of aminobenzothiazole inhibitors. nih.govnih.gov The new aminobenzothiazole scaffold utilized a more selective binding motif with the kinase hinge region, which was rationalized using crystallography and molecular modeling. nih.govresearchgate.net This led to the identification of potent ITK inhibitors in both enzymatic and cellular assays. nih.gov Another example involved a scaffold-hopping approach that transitioned from original HTS hits of indazoles to discover an advanced lead series of tetrahydroindazoles (THIs). drugdiscoverychemistry.com
Structural Classes and Chemical Scaffolds of ITK Inhibitors
Aminopyrazole-Based Series
An aminopyrazole-based series of compounds was identified as ITK inhibitors through an in-house kinase cross-screening effort. nih.govnih.gov This series was notable for its promising ligand efficiency. nih.gov An initial X-ray crystal structure of a compound from this series, compound 1 , confirmed that the aminopyrazole group was binding to the hinge region of ITK, forming a three-point binding motif. nih.gov
However, initial work on this series revealed significant selectivity challenges, particularly with off-target activity against Aurora A (AurA) and Aurora B (AurB) kinases. nih.govnih.gov This lack of selectivity prompted the use of a template-hopping strategy to find a more selective chemical scaffold. nih.govresearchgate.net
Below is a data table summarizing the activity of an example from the aminopyrazole-based series.
| Compound | Structure | Activity (pKi) |
| 1 | Aminopyrazole with pyrimidine (B1678525) and pendant group | 6.4 |
Activity data presented as pKi. Data sourced from Alder et al. (2013). nih.gov
Aminobenzothiazole Derivatives
A notable strategy in the development of aminobenzothiazole derivatives as ITK inhibitors involved a template-hopping approach. researchgate.netnih.gov This method aimed to identify a more selective hinge-binding motif to address selectivity issues observed with an earlier aminopyrazole series, particularly against Aurora kinases A and B. acs.orgresearchgate.net Crystallography and molecular modeling were instrumental in understanding the improved selectivity of the aminobenzothiazole scaffold. researchgate.netnih.gov
Initial structure-activity relationship (SAR) studies focused on substitutions around the benzothiazole (B30560) ring. nih.gov For instance, it was discovered that a des-fluoro analogue of an initial hit compound demonstrated a five-fold increase in potency against ITK while maintaining selectivity. nih.gov Further exploration revealed that the presence of a substituent at the 4-position was crucial for selectivity. nih.gov The crystal structure of these inhibitors in complex with ITK highlighted the importance of Ser499, which forms water-mediated hydrogen bonds with the inhibitor, a feature that is relatively uncommon among other kinases and thus presents an opportunity for achieving higher selectivity. nih.gov
Aminothiazole Derivatives
Aminothiazole-based compounds were among the early classes of ITK inhibitors to be identified. nih.govimtm.cz Through library screening and SAR analysis, compounds such as BMS-488516 and BMS-509744 were discovered. nih.gov These molecules act as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of ITK. nih.gov They exhibited potent inhibition of ITK with IC50 values of 96 nM and 19 nM, respectively, and demonstrated over 200-fold selectivity against other Tec family kinases. nih.gov
The development of 2-amino-5-(thioaryl)thiazoles led to the identification of potent and selective ITK inhibitors. capes.gov.brnih.gov SAR studies on this series were crucial in defining the structural requirements for potent ITK inhibition and good cellular activity. capes.gov.br
Aminobenzimidazole Derivatives
The aminobenzimidazole scaffold was identified as a promising starting point for potent ITK inhibitors through high-throughput screening. nih.gov An initial hit from this series showed an IC50 value of 12 nM in an ITK enzymatic assay. nih.gov Subsequent optimization efforts focused on improving potency, selectivity, and drug-like properties. nih.gov
A key strategy involved extending the inhibitor to occupy the kinase specificity pocket, guided by molecular modeling and X-ray crystal structures. researchgate.net The design of 2-aminobenzimidazoles with a trans-stilbene-like extension led to a significant improvement in both binding affinity and cellular activity. researchgate.net Adding a nitrile group to the phenylamide or thiophene (B33073) amide portion of the molecule, positioned to enter the kinase specificity pocket, resulted in an approximately 15-fold enhancement in cellular potency. researchgate.net Further modifications, such as replacing a hydrolytically labile benzamide (B126) linker with a benzylamine (B48309) linker, addressed potential toxicity issues and improved cellular and functional potency. researchgate.net This led to the identification of compounds 10n and 10o, which demonstrated potent inhibition of IL-2 production. nih.govresearchgate.net
Indole (B1671886) Derivatives
Indole-based structures represent another important class of ITK inhibitors. d-nb.infonih.gov The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in many bioactive molecules. nih.gov The design of these inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.govnih.gov
Researchers have developed indolylindazole-based covalent inhibitors of ITK. nih.gov Computational studies revealed that interactions with Phe437 in the ATP binding pocket, specifically edge-to-face π-π interactions and the dihedral torsion angle, were critical for the potency of these inhibitors. nih.gov This rational design approach led to the development of compounds 43 and 55, which are potent and selective covalent inhibitors with significant cellular activity. nih.gov
Pyridone Derivatives
Pyridone-based molecules have also been explored as ITK inhibitors. d-nb.infoimtm.cz The development of these derivatives often involves scaffold hopping strategies and analysis of crystal structures to guide the design. nih.gov For instance, the analysis of ITK crystal structures with bound inhibitors highlighted the importance of hydrogen bonding with hinge region residues, π-π stacking with the gatekeeper residue Phe435, and interactions with Ser599 and Asp600 for effective binding. nih.gov
In a related class, thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as inhibitors of various kinases, including ITK. mdpi.com The binding mode of these compounds can vary depending on the target kinase, with the 1-nitrogen and 2-amino group of the scaffold forming hydrogen bonds with the hinge region of ITK. mdpi.com
Azaspirooxindolinone Derivatives
A series of azaspirooxindolinone derivatives have been synthesized and evaluated for their inhibitory activity against ITK and the related Bruton's tyrosine kinase (BTK). imtm.czstorkapp.me These compounds were designed based on structure-activity relationship (SAR) studies of a previous series of spirooxindoles. researchgate.net The SAR studies indicated that a benzodioxyl group at the C-5 position of the azaspirooxindole core was crucial for cytotoxic activity in cell lines with high ITK and BTK expression. imtm.cz
Docking studies using the crystal structure of ITK complexed with an inhibitor provided insights into the binding modes of these derivatives. chemrxiv.org Several compounds demonstrated selective cytotoxicity against ITK-expressing cancer cell lines. imtm.cz For example, compound 3d was identified as a selective this compound with an enzymatic IC50 of 0.91 µM and no detectable inhibition of BTK. imtm.cz This compound, along with compound 3e, also exhibited the highest docking scores, suggesting a strong binding affinity for the ITK active site. imtm.cz
Strategies for Enhancing this compound Potency and Selectivity
A primary goal in the development of kinase inhibitors is to achieve high potency against the target kinase while maintaining selectivity over other kinases to minimize off-target effects. Several strategies have been employed to enhance the potency and selectivity of ITK inhibitors.
One key strategy is to design inhibitors that preferentially bind to the inactive conformation of ITK. acs.orgacs.org Molecules that bind to the active form of kinases often have lower selectivity, whereas those that bind to the inactive form tend to be more selective. acs.orgacs.org Computational methods, such as absolute binding free-energy perturbation (ABFEP) simulations, are being developed to predict the conformational selectivity of compounds, which can guide the rational design of highly selective ITK inhibitors. acs.orgacs.org
Targeting specific residues within the ATP binding pocket that are unique to ITK is another effective approach. For example, the discovery that Ser499 in ITK is involved in water-mediated hydrogen bonds with certain inhibitors has been exploited to improve selectivity, as serine is relatively rare at this position in other kinases. nih.gov
The development of covalent inhibitors represents another important strategy. These inhibitors form a covalent bond with a specific residue in the target protein, often a cysteine, leading to irreversible inhibition. nih.gov For example, PRN694 is a covalent inhibitor that binds to Cys442 in the ATP pocket of ITK. d-nb.info The design of covalent inhibitors often involves incorporating a reactive group, or "warhead," into the inhibitor scaffold that can react with the target residue. nih.gov The selectivity of covalent inhibitors can be enhanced by optimizing the linker between the scaffold and the reactive group. nih.gov
Furthermore, the development of dual inhibitors that target both ITK and another kinase can be a deliberate strategy in certain contexts. For instance, because the Tec family kinase RLK can sometimes compensate for the loss of ITK function, developing dual ITK/RLK inhibitors may be beneficial for certain therapeutic applications. corvuspharma.com
Finally, proteolysis-targeting chimeras (PROTACs) are an emerging strategy. acs.orgiwmf.com PROTACs are bifunctional molecules that recruit a specific E3 ubiquitin ligase to the target protein, leading to its degradation. This approach offers a different mechanism of action compared to traditional inhibitors and has the potential to overcome resistance mechanisms. acs.orgiwmf.com Highly selective ITK degraders have been developed using a structure-based design strategy, demonstrating potent and prolonged ITK degradation in vivo. acs.org
Targeting the ATP-Binding Site (Type I Inhibitors)
Type I inhibitors are designed to bind to the active conformation of ITK, directly competing with ATP for the binding pocket. aacrjournals.orgnih.gov This pocket is formed by the Gly-X-Gly-X-X-Gly sequence of the glycine-rich loop and residues from the hinge region (amino acids 435-442). nih.gov Key residues within this active site include I369, V377, and A389 in the N-terminal lobe, and F435, Y437, L489, and C442 in the C-terminal lobe and hinge region. nih.gov
These inhibitors typically mimic the adenine (B156593) portion of ATP, forming crucial hydrogen bonds with the hinge region. biorxiv.org While this approach can yield potent inhibitors, achieving selectivity can be challenging due to the high degree of conservation of the ATP-binding site across the human kinome. nih.govresearchgate.net Molecules that preferentially bind to the active form of ITK often exhibit lower selectivity among different kinases. acs.orgnih.govnih.gov
Targeting Inactive Conformational States (Type I½ Inhibitors)
To address the selectivity challenge, a key strategy is to target inactive conformations of ITK. Type I½ inhibitors bind to a "DFG-in" inactive conformation, meaning the Asp-Phe-Gly motif is in a position similar to the active state, but other structural elements, like the αC-helix, are displaced. nih.govwhiterose.ac.uk These inhibitors still occupy the ATP-binding region but also extend into a back pocket that is not accessible in the fully active state. biorxiv.orgwhiterose.ac.uk
By exploiting these less-conserved, transiently available pockets, Type I½ inhibitors can achieve greater selectivity compared to their Type I counterparts. researchgate.netnih.gov The design of these inhibitors often relies on identifying compounds that can stabilize these inactive conformations. researchgate.netacs.org
Allosteric Site Targeting (Type III Inhibitors)
Type III inhibitors represent a distinct class that binds to allosteric sites, which are locations on the kinase distant from the ATP-binding pocket. nih.govnih.gov This non-competitive mode of inhibition offers a significant advantage in achieving high selectivity, as allosteric sites are generally less conserved than the ATP-binding site. rsc.orgresearchgate.net
Some Type III inhibitors for ITK have been discovered that bind to an allosteric site on the inactive form of the kinase. nih.govdrugdiscoverychemistry.com Interestingly, some of these allosteric inhibitors have also been found to occupy the ATP site, suggesting a dual-binding mechanism. drugdiscoverychemistry.com The discovery of these inhibitors has often been serendipitous, highlighting the challenge in rationally designing allosteric modulators. rsc.org
Development of Covalent ITK Inhibitors (e.g., Cysteine-442 engagement)
A powerful strategy for achieving both high potency and prolonged duration of action is the development of covalent inhibitors. nih.govnih.gov This approach involves designing molecules that form a permanent, covalent bond with a specific amino acid residue within the target protein. For ITK, the cysteine residue at position 442 (Cys-442) in the ATP binding pocket has been a key target for such inhibitors. nih.govnih.govd-nb.info
These inhibitors typically contain a reactive electrophilic group, such as an acrylamide, which can form a covalent bond with the thiol group of the cysteine residue. nih.govresearchgate.net This irreversible binding can lead to potent and sustained inhibition of ITK activity. nih.gov Several potent and selective covalent ITK inhibitors have been developed, including PRN694 and soquelitinib (B12376851) (formerly CPI-818). nih.govbiorxiv.org The design of these inhibitors often involves molecular modeling to position the reactive group for optimal interaction with Cys-442. nih.gov Ibrutinib (B1684441), another kinase inhibitor, also demonstrates irreversible binding to Cys-442 of ITK. ashpublications.org
Computational Methods for Conformational Selectivity Prediction
Computational methods play a crucial role in the rational design of ITK inhibitors, particularly in predicting which conformational state of the kinase a compound will preferentially bind to. acs.orgnih.gov This is critical because inhibitors that bind to the inactive form of ITK tend to be more selective. acs.orgnih.govnih.gov
Two powerful computational techniques used for this purpose are:
Absolute Binding Free-Energy Perturbation (ABFEP): This method can calculate the binding free energies of a compound to both the active and inactive forms of ITK. acs.orgnih.gov By comparing these energies, researchers can predict the conformational selectivity of the inhibitor. acs.org Studies have shown that ABFEP can correctly predict the conformational selectivity for a majority of tested ITK inhibitors. acs.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide detailed insights into the dynamic interactions between an inhibitor and the kinase. acs.orgnih.govfigshare.com These simulations can reveal the key structural factors that determine why an inhibitor prefers one conformational state over another. acs.orgnih.govfigshare.com For example, MD simulations have highlighted the importance of inhibitor-induced stabilization of the P-loop and conformational changes in specific residues (L489, V419, F501, and M410) in determining binding to the inactive form of ITK. acs.orgnih.govfigshare.com
These computational approaches help to streamline the screening process and provide a mechanistic understanding that can guide the rational design of more selective ITK inhibitors. acs.orgnih.gov
Kinase Selectivity Profiling Methodologies
Assessing the selectivity of an this compound is a critical step in its development to minimize off-target effects. ab-science.comresearchgate.net A variety of methodologies are employed for this purpose:
In Vitro Kinase Panels: A common approach is to screen the inhibitor against a large panel of purified kinases. nih.govnih.gov These assays, often performed in a high-throughput format, measure the inhibitor's potency against each kinase, providing a broad overview of its selectivity profile. nih.gov Technologies like the ADP-Glo™ Kinase Assay are well-suited for this type of profiling. promega.com
Competition Binding Assays: These assays measure the ability of an inhibitor to compete with a known ligand that binds to the ATP site of a panel of kinases. ab-science.com This provides a direct measure of the inhibitor's affinity for the ATP-binding pocket of different kinases.
Cell-Based Assays: Cellular assays are crucial for confirming that the inhibitor maintains its selectivity within a more biologically relevant context. nih.gov These can involve measuring the inhibition of downstream signaling pathways or using techniques like tandem mass spectrometry to assess the inhibitor's binding to endogenous kinases within a cell lysate. nih.gov
Thermal Shift Assays: This biophysical method measures the change in the thermal stability of a kinase upon inhibitor binding. nih.gov The magnitude of the thermal shift can be correlated with the binding affinity, allowing for a comparison of selectivity across different kinases. nih.gov
These methodologies, often used in combination, provide a comprehensive picture of an inhibitor's selectivity and are essential for identifying compounds with the desired therapeutic window.
Addressing Challenges in this compound Design and Optimization
The design and optimization of ITK inhibitors present several significant challenges. A primary hurdle is achieving high selectivity for ITK over other closely related kinases, particularly other members of the Tec family, due to the conserved nature of the ATP-binding site. nih.govresearchgate.net While targeting inactive conformations and allosteric sites can improve selectivity, the discovery of such inhibitors is often more complex. researchgate.netrsc.org
Another challenge lies in optimizing the physicochemical properties of the inhibitors to ensure they have good "drug-like" characteristics, such as solubility and cell permeability, which are essential for their effectiveness in biological systems. drugdiscoverychemistry.com Furthermore, for covalent inhibitors, there is a need to balance the reactivity of the electrophilic warhead to ensure it selectively targets the intended cysteine residue without reacting with other biomolecules, which could lead to toxicity.
Achieving Optimal Selectivity over Other Kinases (e.g., AurA, AurB, LCK, EGFR, IRAK4, Src)
A significant challenge in the development of Interleukin-2-inducible T-cell kinase (ITK) inhibitors is achieving high selectivity against other kinases. Due to the conserved nature of the ATP-binding site across the human kinome, inhibitors designed to target this site often exhibit off-target activity. Strategies to overcome this involve exploiting subtle structural differences between ITK and other kinases, such as Aurora A (AurA), Aurora B (AurB), Lymphocyte-specific protein tyrosine kinase (LCK), Epidermal growth factor receptor (EGFR), Interleukin-1 receptor-associated kinase 4 (IRAK4), and Src family kinases.
A primary strategy for enhancing selectivity is to design inhibitors that bind to the inactive conformation of ITK. nih.gov Molecules that preferentially bind to the active form of kinases often show low selectivity, whereas those binding to the less conserved inactive state can achieve higher specificity. nih.govacs.org This approach is exemplified by type I' inhibitors, which bind to the ATP-binding site of the inactive kinase form and have demonstrated high selectivity for ITK. nih.govacs.org For instance, the selective inhibitor BMS-509744 uniquely stabilizes the activation loop of ITK in an inactive, substrate-blocking conformation. pdbj.org This binding mode provides a clear path for the rational design of selective inhibitors. pdbj.org
Structure-based drug design has been instrumental in improving both potency and selectivity. researchgate.net High-resolution crystal structures allow for the optimization of interactions within the kinase specificity pocket (KSP) of the enzyme. researchgate.net A "template-hopping" strategy proved effective in addressing selectivity issues, particularly against AurA and AurB. nih.gov An initial aminopyrazole-based series of inhibitors showed poor selectivity, with many compounds being as active against Aurora kinases as they were against ITK. nih.gov By replacing the aminopyrazole motif with an aminobenzothiazole core, researchers developed a new series with excellent selectivity over AurA and AurB. nih.gov Crystallography and modeling revealed that this selectivity was achieved by targeting a serine residue, which is relatively uncommon in that position across the kinome (present in less than 18% of kinases), providing a structural basis for the improved profile. nih.gov
Despite these advances, achieving selectivity against the closely related Src family kinase LCK remains a challenge. nih.gov Some compounds, while highly selective against Aurora kinases, still exhibit activity against LCK, Src, and IRAK4. nih.gov Ongoing optimization efforts focus on modifying different positions of the inhibitor scaffold to enhance ITK potency while minimizing off-target effects. For example, the introduction of a substituted heteroaromatic ring at the 5-position of a 3-aminopyrid-2-one core was key to improving selectivity over related kinases for the compound 7v. acs.orgnih.gov
Table 1: Selectivity Profile of Various ITK Inhibitors Against Off-Target Kinases This table summarizes the inhibitory activity of different compounds against ITK and a panel of other kinases, demonstrating the varying degrees of selectivity achieved through different chemical scaffolds.
| Compound | ITK | LCK | AurA | AurB | IRAK4 | Src | BTK | EGFR |
| Compound 13 | pIC₅₀ > 7 | - | Inactive | High Selectivity | Activity Observed | Activity Observed | Sufficiently Selective | - |
| This compound 6 (Cpd 43) | IC₅₀: 4 nM | IC₅₀: 155 nM | - | - | - | - | IC₅₀: 133 nM | IC₅₀: 2360 nM |
| 7v | Kᵢ: 7 nM | Good Selectivity | Good Selectivity | Good Selectivity | Good Selectivity | Good Selectivity | Good Selectivity | Good Selectivity |
| BMS-509744 | IC₅₀: 19 nM | Potent & Selective | Potent & Selective | Potent & Selective | Potent & Selective | Potent & Selective | Potent & Selective | Potent & Selective |
Data sourced from multiple research findings. nih.govacs.orgmedchemexpress.comnih.gov Note: "High Selectivity" or "Good Selectivity" indicates that the source reported significant selectivity without providing a specific value. "-" indicates data not available.
Preclinical Efficacy and Immunomodulatory Effects of Itk Inhibitors in Research Models
Effects on T-Cell Signaling Pathways in vitro
The development of small molecule inhibitors targeting ITK has allowed for detailed investigation into its role in T-cell signaling cascades. In vitro studies utilizing human and murine T-cells, as well as T-cell lines such as Jurkat cells, have consistently shown that ITK inhibitors can disrupt key events downstream of TCR engagement. nih.govresearchgate.net
Inhibition of ITK Autophosphorylation (e.g., Y180)
Upon TCR activation, ITK undergoes autophosphorylation at tyrosine 180 (Y180), a critical step in its activation process. nih.govd-nb.info Preclinical studies have shown that various ITK inhibitors effectively block this autophosphorylation. For instance, treatment of primary CD4+ T cells and Jurkat T-cells with the inhibitor ibrutinib (B1684441) resulted in a dose-dependent inhibition of ITK autophosphorylation at Y180. researchgate.netnih.gov Similarly, the selective ITK inhibitor CPI-818 and the dual ITK/RLK inhibitor CPI-893 significantly reduced the autophosphorylation of ITK at the Y180 residue in Jurkat cells following stimulation. ashpublications.orgcorvuspharma.com This inhibition of a key activation step underscores the direct impact of these compounds on ITK function.
Attenuation of PLCγ1 Phosphorylation
A primary downstream target of activated ITK is Phospholipase C gamma 1 (PLCγ1). nih.govnih.gov Phosphorylation of PLCγ1 by ITK is a pivotal event that leads to the generation of second messengers and subsequent calcium signaling. nih.govd-nb.info Numerous in vitro studies have demonstrated that ITK inhibitors effectively attenuate PLCγ1 phosphorylation. The compounds BMS-488516 and BMS-509744 were shown to reduce TCR-induced PLCγ1 tyrosine phosphorylation in both human and mouse cells. researchgate.net Likewise, the selective this compound CPI-818 and the dual inhibitor CPI-893 significantly reduced phosphorylation of PLCγ1 at Y783 in stimulated Jurkat cells. ashpublications.orgcorvuspharma.com Other inhibitors, including this compound 6 and those developed by MannKind, also demonstrated inhibition of PLCγ1 phosphorylation. ashpublications.orgmedchemexpress.com This consistent finding across different inhibitor classes highlights the crucial role of ITK in activating this key signaling molecule.
Reduction of Calcium Influx
The activation of PLCγ1 by ITK ultimately leads to an increase in intracellular calcium levels, a critical signal for T-cell activation and function. nih.govd-nb.info Consequently, inhibition of ITK is expected to dampen this calcium response. Indeed, T-cells from ITK-deficient mice exhibit inefficient intracellular calcium flux. researchgate.net Pharmacological inhibition of ITK has mirrored these genetic findings. The compounds BMS-488516 and BMS-509744 were found to reduce TCR-induced calcium mobilization in vitro. researchgate.net Furthermore, treatment of T-cells with the ITK/RLK inhibitor PRN694 led to a reduced calcium response following TCR stimulation. jove.com This reduction in calcium influx is a direct consequence of the upstream inhibition of the ITK-PLCγ1 axis and is a key mechanism by which these inhibitors exert their immunomodulatory effects. rupress.org
Modulation of Cytokine Production (e.g., IL-2)
A major outcome of T-cell activation is the production of cytokines, which orchestrate the immune response. Interleukin-2 (B1167480) (IL-2) is a key cytokine that promotes T-cell proliferation and survival. ashpublications.org Preclinical studies have consistently demonstrated that ITK inhibitors can significantly modulate cytokine production, particularly IL-2. For example, the inhibitors BMS-488516 and BMS-509744 reduced IL-2 secretion in vitro from human and mouse cells. researchgate.net Similarly, the selective this compound soquelitinib (B12376851) (formerly CPI-818) suppressed IL-2 secretion in Jurkat cells in response to TCR stimulation. biorxiv.org Other compounds, such as those developed by Boehringer Ingelheim, have also been shown to inhibit IL-2 secretion in human whole blood assays. nih.gov Beyond IL-2, ITK inhibitors have been shown to affect a broader range of cytokines, including those associated with Th2 and Th17 responses. corvuspharma.comgcs-web.combiospace.com
Suppression of CD25 Expression
CD25, the alpha chain of the IL-2 receptor, is upregulated on T-cells following activation and is a key marker of this process. ashpublications.org The inhibition of ITK and its downstream signaling pathways, including IL-2 production, would be expected to impact CD25 expression. In vitro studies have confirmed this, showing that ITK inhibitors can suppress CD25 expression on T-cells. For instance, a tool compound developed by MannKind inhibited the expression of CD25 in a dose-dependent manner in cellular assays. ashpublications.org Furthermore, the selective this compound soquelitinib was shown to reduce CD25 expression on alloreactive T-cells, indicating a decrease in T-cell activation. biorxiv.org
Modulation of T Helper Cell Responses in Murine Models
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in T-cell signaling and differentiation. Preclinical studies in murine models have demonstrated that inhibiting ITK can significantly modulate T helper (Th) cell responses, suggesting a therapeutic potential for a range of immune-mediated diseases.
Selective Suppression of Th2-Mediated Cytokine Production
Inhibition of ITK has been shown to selectively suppress the production of cytokines associated with Th2 cells. In murine models, the absence or inhibition of ITK leads to a reduction in Th2-associated cytokines such as IL-4, IL-5, and IL-13. biorxiv.orgnih.gov This effect is attributed to ITK's crucial role in the signaling pathways that drive Th2 differentiation. nih.gov For instance, studies with the selective this compound soquelitinib demonstrated a significant decrease in IL-4, a key driver of Th2-mediated inflammation, in a mouse model of acute asthma. biorxiv.org Similarly, in vitro studies using soquelitinib on both normal and malignant T cells showed a preferential suppression of Th2 cytokine production. biorxiv.org This selective action is significant because it modulates the immune response without causing broad immunosuppression. biorxiv.org The this compound ibrutinib has also been shown to specifically inhibit the activation of Th2-polarized CD4 T cells. ashpublications.org
Reduction of Th17 Cell Differentiation and Associated Cytokines
Preclinical research indicates that ITK inhibitors can effectively reduce the differentiation of pro-inflammatory Th17 cells and the secretion of their associated cytokines. biorxiv.orgresearchgate.net ITK signaling is known to positively regulate Th17 cells. nih.govresearchgate.net Studies using ITK-deficient mice or pharmacological inhibitors have shown impaired Th17 differentiation. nih.govportlandpress.com For example, the this compound soquelitinib has been observed to impair Th17 cell differentiation by inhibiting the expression of the transcription factor RORγt and the production of IL-17A. biorxiv.orgcorvuspharma.com In a murine model of psoriasis, a disease where Th17 cells play a major role, treatment with an this compound led to a reduction in Th17 cells. nih.gov This modulation of the Th17/Treg cell balance is a key mechanism by which ITK inhibitors may exert their therapeutic effects in autoimmune and inflammatory conditions. patsnap.com
Induction of Th1 Skewing and Enhancement of IFNγ Production
A notable effect of ITK inhibition in murine models is the skewing of the immune response towards a Th1 phenotype, characterized by enhanced production of interferon-gamma (IFNγ). biorxiv.orgresearchgate.net ITK-deficient mice exhibit a bias towards Th1 differentiation, as the redundant kinase RLK can still support Th1 cell development. biorxiv.orgbiorxiv.org This "Th1 skewing" is a consistent finding across various studies. For instance, treatment with the this compound soquelitinib leads to a Th1-skewing phenotype in naïve CD4 T cells. biorxiv.org Similarly, the inhibitor CPI-818 was found to largely spare the production of Th1 cytokines like IFNγ while inhibiting Th2 cytokines. corvuspharma.comaacrjournals.org The this compound ibrutinib also drives a Th1-selective pressure in T lymphocytes. ashpublications.org This shift from a Th2 to a Th1 response can be beneficial in clearing certain types of infections and in cancer immunotherapy. nih.govashpublications.org
Promotion of Regulatory T Cell Differentiation and Function
ITK signaling negatively regulates the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.govresearchgate.netnih.govportlandpress.com Consequently, inhibition of ITK has been shown to promote the differentiation and function of these anti-inflammatory cells. biorxiv.orgresearchgate.net In murine models, ITK-deficient CD4+ T cells show a higher propensity to develop into functional Foxp3+ Tregs. nih.gov Treatment with the this compound soquelitinib has been demonstrated to increase the number of Treg cells in the lungs in a mouse model of allergic airway inflammation, contributing to the reduction of inflammation. patsnap.com This effect is partly due to the ability of ITK inhibition to convert pro-inflammatory Th17 cells into anti-inflammatory Treg suppressor cells. patsnap.com Studies have also shown that ITK knockdown in human primary T cells leads to an increase in Foxp3+ expression, further supporting the role of ITK in regulating the balance between effector T cells and Tregs. plos.org
Preclinical Studies in Inflammatory and Autoimmune Disease Models
Murine Models of Asthma (Acute and Chronic Allergic Airway Inflammation)
ITK inhibitors have shown significant efficacy in murine models of both acute and chronic allergic airway inflammation, which are models for human asthma. biorxiv.orgbiorxiv.org The rationale for targeting ITK in asthma stems from its pivotal role in mediating the production of Th2-associated cytokines that drive allergic inflammation. biorxiv.orgbiorxiv.org
In an ovalbumin (OVA)-induced acute asthma model, the selective this compound soquelitinib was shown to attenuate airway inflammation. biorxiv.org Treatment resulted in a significant reduction of Th2-associated cytokines, including IL-4, IL-5, and IL-13, in the bronchoalveolar lavage fluid (BALF). biorxiv.orggcs-web.com Reductions in the inflammatory cytokine IL-6 were also observed. biorxiv.org Similarly, in a chronic asthma model, soquelitinib demonstrated the ability to suppress the production of these Th2 and inflammatory cytokines. biorxiv.org
Another study using a house dust mite (HDM)-induced asthma model found that the novel this compound C-161 ameliorated asthma progression by reducing inflammatory cell infiltration and mucus production. researchgate.net This was accompanied by a marked suppression of Th2/Th17-related immune responses, with decreased expression of IL-4, IL-5, IL-13, and IL-17A. researchgate.net Furthermore, ITK inhibitors like BMS-509744 have been shown to suppress lung inflammation and the infiltration of eosinophils in murine models of allergic asthma. nih.gov
However, it is worth noting that one study reported that while ITK deficiency or inhibition prior to allergen challenge was protective, administering an this compound after asthma induction failed to reduce inflammation and, in fact, led to T-cell hyperplasia and increased Th2-type cytokine production. researchgate.net This suggests that the timing of this compound administration may be critical for its therapeutic effect in asthma.
Table 1: Effects of ITK Inhibitors on T Helper Cell Subsets in Murine Models
| T Helper Cell Subset | Effect of ITK Inhibition | Key Cytokines Affected | Representative ITK Inhibitors |
|---|---|---|---|
| Th2 | Selective Suppression | ↓ IL-4, IL-5, IL-13 | Soquelitinib, Ibrutinib, CPI-818 |
| Th17 | Reduction in Differentiation | ↓ IL-17A | Soquelitinib, C-161 |
| Th1 | Induction of Skewing | ↑ IFNγ | Soquelitinib, CPI-818, Ibrutinib |
| Treg | Promotion of Differentiation | ↑ Foxp3 expression | Soquelitinib |
Table 2: Preclinical Efficacy of ITK Inhibitors in Murine Asthma Models
| Asthma Model | This compound | Key Findings |
|---|---|---|
| Acute OVA-induced | Soquelitinib | Attenuated airway inflammation; ↓ Th2 cytokines (IL-4, IL-5, IL-13); ↓ IL-6. |
| Chronic OVA-induced | Soquelitinib | Suppressed Th2 and inflammatory cytokines. |
| HDM-induced | C-161 | Ameliorated asthma progression; ↓ inflammatory cell infiltration & mucus; ↓ Th2/Th17 cytokines (IL-4, IL-5, IL-13, IL-17A). |
| Allergic Asthma | BMS-509744 | Suppressed lung inflammation and eosinophil infiltration. |
Models of Pulmonary Fibrosis
In preclinical investigations, inhibitors of Interleukin-2-inducible T-cell kinase (ITK) have demonstrated notable efficacy in mitigating pulmonary fibrosis. The selective this compound, Soquelitinib, has been a key focus of this research. In a bleomycin-induced lung fibrosis model, a Th2-mediated disease model, treatment with Soquelitinib resulted in a significant decrease in the severity of fibrosis as measured by the Ashcroft Score. corvuspharma.com This was accompanied by a reduction in absolute lung weight. corvuspharma.com
The immunomodulatory effects of Soquelitinib in this model were evidenced by a significant downregulation of the mRNA levels for the Th2 transcription factor GATA-3 and the fibrosis-associated gene MMP2 in lung tissues. corvuspharma.com Furthermore, the number of infiltrating leukocytes collected from bronchoalveolar lavage fluid (BALF) was also significantly inhibited at an intermediate dose. corvuspharma.com These findings suggest that by targeting ITK, it is possible to modulate the Th2-driven inflammatory processes that contribute to the development of pulmonary fibrosis. corvuspharma.combiorxiv.org Preclinical data has shown that Soquelitinib treatment leads to a more consistent reduction of pulmonary fibrosis when compared to nintedanib (B1663095), an FDA-approved medication. globenewswire.com
| Pulmonary Fibrosis Model Findings | |
| Model | Bleomycin-induced lung fibrosis (murine) |
| Compound | Soquelitinib |
| Key Efficacy Findings | - Significantly decreased severity of fibrosis (Ashcroft Score) corvuspharma.com- Reduced absolute lung weight corvuspharma.com- More consistent reduction of pulmonary fibrosis compared to nintedanib globenewswire.com |
| Immunomodulatory Effects | - Significantly downregulated mRNA levels of GATA-3 and MMP2 in lung tissue corvuspharma.com- Significantly inhibited infiltrating leukocytes in BALF corvuspharma.com |
Studies in Systemic Sclerosis (Scleroderma) Models
The potential of ITK inhibitors to treat systemic sclerosis (SSc), particularly its associated lung disease, has been explored in preclinical models. scleroderma.org.au Soquelitinib has been evaluated in the Fra-2 transgenic mouse model, which mimics many features of human SSc, including systemic inflammation and fibrosis in the lungs, skin, and heart, leading to pulmonary hypertension and interstitial lung disease (ILD). scleroderma.org.auglobenewswire.com
Treatment of Fra-2 mice with oral Soquelitinib for seven weeks led to a significant reduction in immune cell infiltration and fibrosis in the lungs compared to untreated controls. scleroderma.org.auglobenewswire.com The treated mice also exhibited significant improvements in clinical scores of disease severity and showed reduced signs of pulmonary hypertension, including a drop in right ventricular blood pressure. scleroderma.org.au
The mechanism underlying these effects involves the modulation of T-cell responses. Soquelitinib treatment was shown to reduce the infiltration of Th2 helper T-cells in the lungs. scleroderma.org.augcs-web.com In the spleen of Fra-2 mice, Soquelitinib treatment led to lower levels of Th2 cells (as measured by GATA-3 expression) and Th17 cells (as measured by RORγt expression). biorxiv.org These findings provide a strong rationale for investigating ITK inhibitors in immune-mediated fibrotic diseases like systemic sclerosis. scleroderma.org.augcs-web.com
| Systemic Sclerosis Model Findings | |
| Model | Fra-2 transgenic mouse model |
| Compound | Soquelitinib |
| Key Efficacy Findings | - Significant reduction in lung infiltration and fibrosis globenewswire.com- Improved clinical disease severity scores scleroderma.org.au- Reduced signs of pulmonary hypertension scleroderma.org.au |
| Immunomodulatory Effects | - Reduced infiltration of Th2 helper T-cells in the lungs gcs-web.com- Lowered levels of splenic Th2 (GATA-3+) and Th17 (RORγt+) cells biorxiv.org |
Evaluation in Psoriasis Models (e.g., Reduced Skin Inflammation)
The therapeutic effect is linked to the modulation of T-cell subsets. Preventive treatment with an this compound in the IMQ model resulted in a reduction of Th17 and Th1 cells and an enhancement of regulatory T cells (Tregs). nih.gov This shift in the T-cell balance is critical, as ITK signaling is involved in the upregulation of Th17 cells and associated neutrophilic inflammation in the skin. nih.gov The administration of the first topical this compound, BMS-509744, also proved effective in a murine psoriasis model, ameliorating skin lesions, epidermal thickening, and dermal cell infiltration, which was associated with lower numbers of CD3+ T cells and reduced Th17-related cytokine expression in the skin. nih.govjst.go.jp Another study using a small molecule inhibitor of both ITK and Resting Lymphocyte Kinase (RLK), PRN694, also showed a clinical reduction in scaling and erythema, decreased epidermal hyperplasia, and reduced systemic TNF-α levels in two separate murine psoriatic models. nih.gov
| Psoriasis Model Findings | |
| Model | Imiquimod (IMQ)-induced psoriasiform inflammation (murine) |
| Compounds | Soquelitinib, BMS-509744, PRN694 |
| Key Efficacy Findings | - Soquelitinib: Significantly reduced overall disease score (PASI), epidermal erosion, and dermal inflammation corvuspharma.com- BMS-509744 (topical): Ameliorated skin lesions, epidermal thickening, and cell infiltration jst.go.jp- PRN694: Reduced scaling, erythema, and epidermal hyperplasia nih.gov |
| Immunomodulatory Effects | - Reduced Th17 and Th1 cells; enhanced Treg cells nih.gov- Decreased dermal phosphorylation of STAT3 nih.gov- Reduced Th17-related cytokine expression in skin jst.go.jp- Reduced systemic TNF-α levels nih.gov |
Acute Graft-Versus-Host Disease (aGVHD) Prevention and Treatment Models
ITK inhibition has emerged as a promising strategy for the prevention and therapy of acute graft-versus-host disease (aGVHD) in preclinical models. corvuspharma.comnih.gov The highly selective, irreversible this compound CPI-818 (Soquelitinib) has been evaluated in two distinct mouse models of aGVHD. corvuspharma.comresearchgate.net In these studies, mice receiving CPI-818 showed significantly improved survival and reduced clinical and histological disease severity compared to controls. researchgate.net
The protective effects are attributed to the suppression of T-cell activation and proliferation and a shift in the cytokine balance from pro-inflammatory to anti-inflammatory. researchgate.net Specifically, short-term exposure of donor graft cells to a selective this compound (ITKsi) prior to transplant was sufficient to significantly delay the onset of GVHD-associated mortality. nih.gov This treatment inhibited the differentiation of CD4+ T cells towards Th1, Th2, and Th17 lineages while sparing regulatory T cells (Tregs). nih.gov This preferential inhibition of inflammatory cytokine production and the proliferation of alloreactive T cells, without compromising donor cell engraftment or the graft-versus-tumor effect, highlights the therapeutic potential of selective ITK inhibition in the context of allogeneic hematopoietic stem cell transplantation. nih.gov
| aGVHD Model Findings | |
| Model | Murine allogeneic hematopoietic cell transplantation models |
| Compounds | CPI-818 (Soquelitinib), selective this compound (ITKsi) |
| Key Efficacy Findings | - CPI-818: Significantly improved survival and reduced clinical/histological aGVHD severity researchgate.net- ITKsi (pre-transplant exposure): Significantly delayed onset of GVHD-associated mortality nih.gov |
| Immunomodulatory Effects | - Suppressed T-cell activation and proliferation researchgate.net- Decreased pro-inflammatory cytokines and increased anti-inflammatory cytokines researchgate.net- Inhibited differentiation of Th1, Th2, and Th17 cells nih.gov- Spared regulatory T cells (Tregs) nih.gov- Did not compromise graft-versus-tumor effect nih.gov |
Models of Systemic Lupus Erythematosus (SLE)
The role of ITK inhibition in systemic lupus erythematosus (SLE) is an emerging area of investigation, supported by evidence of increased ITK expression in SLE patient samples. nih.gov While specific preclinical studies on ITK inhibitors in SLE are not as extensively documented as in other autoimmune diseases, there is evidence suggesting potential efficacy. nih.gov
In an abstract, the this compound Soquelitinib (SQL) was reported to show efficacy in the MRL/lpr murine model of systemic lupus erythematosus. biorxiv.orgbiorxiv.org Mouse models have been crucial in understanding SLE pathogenesis, with the MRL/lpr and NZB/W F1 models being widely used to test therapies targeting various immune pathways. mdpi.comnih.gov Although detailed studies on selective ITK inhibitors are limited, the known function of ITK in promoting Th17 function—a pathway implicated in SLE—suggests that its inhibition could help restore the Th17/Treg imbalance observed in the disease. nih.gov
| Systemic Lupus Erythematosus (SLE) Model Findings | |
| Model | MRL/lpr murine model |
| Compound | Soquelitinib (SQL) |
| Key Efficacy Findings | - Reported efficacy in the MRL/lpr model biorxiv.orgbiorxiv.org |
| Immunomodulatory Rationale | - ITK expression is increased in SLE patient samples nih.gov- Potential to restore the Th17/Treg imbalance implicated in SLE pathogenesis nih.gov |
Studies in T-Cell Mediated Colitis Models
Preclinical studies have demonstrated the therapeutic potential of ITK inhibition in T-cell mediated colitis, a model for inflammatory bowel disease (IBD). nih.govresearchgate.net Genetic inactivation of ITK in murine models has been shown to result in a protected phenotype against experimental colitis. nih.govresearchgate.net
Pharmacological blockade of ITK has yielded similar positive outcomes. The administration of a small molecule inhibitor of ITK and RLK, PRN694, in a T-cell adoptive transfer model of colitis markedly reduced disease progression. researchgate.net This was associated with a reduction in T-cell infiltration into the intestinal lamina propria and decreased IFN-γ production by colitogenic CD4+ T cells. researchgate.net Another study using pharmacological ITK blockers to treat established colitis also showed disease suppression. nih.gov The mechanism involves the control of apoptosis and the activation of mucosal Th2 and Th17 lymphocytes. nih.gov These findings suggest that selective targeting of ITK could be an attractive therapeutic approach for chronic intestinal inflammation. nih.govresearchgate.net
| T-Cell Mediated Colitis Model Findings | |
| Model | T-cell adoptive transfer model of colitis (murine) |
| Compounds | PRN694, other pharmacological ITK blockers |
| Key Efficacy Findings | - Markedly reduced disease progression researchgate.net- Suppressed established colitis nih.gov |
| Immunomodulatory Effects | - Reduced T-cell infiltration into the intestinal lamina propria researchgate.netd-nb.info- Decreased IFN-γ production by colitogenic CD4+ T cells d-nb.info- Controlled apoptosis and activation of mucosal Th2 and Th17 cells nih.gov |
Efficacy in Type I Diabetes Models
The investigation of ITK inhibitors in type 1 diabetes (T1D) models highlights their potential to prevent autoimmune destruction of pancreatic beta cells. d-nb.info T1D is characterized by T-cell mediated attacks on these insulin-producing cells. jax.org Studies have proposed that ITK specifically enables autoreactive T cells to infiltrate tissues and cause destructive immune responses. researchgate.net
In mouse models of T1D, ITK inhibitors have been shown to mimic the phenotype of ITK-null mutations, which prevents pancreatic islet infiltration by diabetogenic T cells. researchgate.net This suggests a crucial role for ITK in the pathogenesis of the disease. While broader tyrosine kinase inhibitors like imatinib (B729) and sunitinib (B231) have demonstrated the ability to reverse T1D in the non-obese diabetic (NOD) mouse model, the specific role of selective ITK inhibition is a key area of interest. nih.gov The ability of ITK inhibitors to block the infiltration of destructive T cells into the pancreas underscores their potential as a therapeutic approach for T1D. researchgate.net
| Type I Diabetes Model Findings | |
| Model | Murine models of type 1 diabetes (e.g., NOD mice) |
| Compound | General ITK inhibitors |
| Key Efficacy Findings | - Prevent pancreatic islet infiltration by diabetogenic T cells researchgate.net |
| Immunomodulatory Effects | - Mimics ITK-null phenotype, preventing autoreactive T-cell tissue entry researchgate.net- Blocks a key step in the autoimmune destruction of pancreatic beta cells |
Impact on Lymphoproliferative Disease Models
Interleukin-2-inducible T-cell kinase (ITK) is a critical component of T-cell receptor (TCR) signaling, and its inhibition has emerged as a therapeutic strategy for T-cell lymphoproliferative disorders. nih.gov In preclinical models, ITK inhibitors have demonstrated the ability to disrupt the growth and survival of malignant T-cells. For instance, the ITK-specific inhibitor CPI-818 has been shown to impair the growth and proliferation of malignant T-cells. corvuspharma.comashpublications.org This effect is attributed to the reliance of many T-cell lymphomas on ITK-dependent signaling pathways for their proliferation and survival. nih.govashpublications.org
Furthermore, the fusion of ITK with the spleen tyrosine kinase (SYK), known as ITK-SYK, can drive tumorigenesis in murine models of peripheral T-cell lymphoma (PTCL). researchgate.net In a xenograft mouse model using ITK-SYK+ CEM cells, the JAK3 inhibitor tofacitinib (B832), which can be affected by ITK signaling, significantly suppressed tumor growth. spandidos-publications.com This highlights the intricate signaling networks involved in T-cell malignancies and the potential for targeting kinases downstream of or related to ITK.
Studies have also explored the immunomodulatory effects of ITK inhibition in the context of lymphoproliferative diseases. ITK inhibition can qualitatively regulate TCR signaling and has been shown to negatively regulate the expression of T-bet, a key transcription factor for Th1 cell differentiation. nih.gov This suggests that beyond directly targeting malignant cells, ITK inhibitors may also modulate the tumor microenvironment.
Hypersensitivity Murine Models (e.g., Contact Hypersensitivity)
The role of ITK in T-cell-mediated inflammatory responses makes it a compelling target for hypersensitivity reactions. In murine models of contact hypersensitivity (CHS), a T-cell-dependent inflammatory skin condition, the absence or inhibition of ITK leads to significantly reduced inflammatory symptoms. researchgate.netnih.gov
Specifically, ITK knockout mice exhibit a marked reduction in inflammation in both acute and subacute CHS models. researchgate.netnih.gov Systemic administration of a small molecule this compound, Compound 44, effectively suppressed proinflammatory immune responses in two different acute CHS models. researchgate.netnih.gov This compound was shown to inhibit ITK activity and subsequently reduce skin inflammation. researchgate.netnih.gov Similarly, the dual ITK/RLK inhibitor PRN694 has been shown to attenuate the delayed-type hypersensitivity (DTH) reaction in a murine model. nih.gov
The mechanism behind this efficacy involves the inhibition of T-cell activation and cytokine production. In these models, ITK inhibition leads to reduced secretion of key cytokines like IL-2 and IFN-γ. d-nb.info Furthermore, silencing ITK using RNA interference in primary human T-cells effectively blocks TCR-induced lymphokine secretion, reinforcing the central role of ITK in mediating these hypersensitivity responses. researchgate.netnih.gov
Rheumatoid Arthritis Models
Preclinical studies in animal models of rheumatoid arthritis (RA) have demonstrated the potential of ITK inhibitors to ameliorate disease. In the collagen-induced arthritis (CIA) model in mice and rats, which shares pathological features with human RA, ITK inhibition has shown significant therapeutic effects.
The dual BTK/ITK inhibitor DWP213388 demonstrated potent, dose-dependent improvement in arthritis scores in a mouse CIA model, proving more effective than a selective BTK inhibitor. acrabstracts.org Similarly, another this compound was found to alleviate existing CIA and reduce the production of antigen-specific antibodies. nih.gov This suggests that ITK plays a role in both the inflammatory and autoimmune components of the disease.
The mechanism of action in these models involves the modulation of T-cell differentiation and function. ITK inhibition has been shown to interfere with the generation of T follicular helper (Tfh) cells and to rebalance (B12800153) the ratio of pro-inflammatory Th17 cells and regulatory T cells (Tregs). nih.gov The Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, which also exhibits activity against ITK, has shown strong effects against T-cell-associated inflammatory diseases like RA in experimental models. nih.gov Furthermore, the BTK inhibitor BMS-986142 demonstrated robust efficacy in both CIA and collagen antibody-induced arthritis (CAIA) models in mice. plos.org
| Compound | Model | Key Findings | Reference |
| DWP213388 | Mouse Collagen-Induced Arthritis (CIA) | Potent, dose-dependent improvement in arthritis scores; more potent than selective BTK inhibitor. | acrabstracts.org |
| Unnamed this compound | Mouse Collagen-Induced Arthritis (CIA) | Alleviated existing arthritis and reduced antigen-specific antibody production. | nih.gov |
| Ibrutinib | Experimental RA models | Demonstrated strong effects against T-cell-associated inflammation. | nih.gov |
| BMS-986142 | Murine Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) | Robust efficacy observed. | plos.org |
Atopic Dermatitis Models (e.g., Reduced Skin Inflammation)
ITK is implicated in the pathogenesis of atopic dermatitis (AD), a chronic inflammatory skin disease. Preclinical models have shown that targeting ITK can effectively reduce skin inflammation associated with AD.
In a hypersensitivity murine model relevant to atopic dermatitis, the inhibition of ITK with a small molecule compound led to a significant reduction in skin inflammation. nih.gov This finding is supported by the observation that ITK expression is increased in the T-cells of patients with atopic dermatitis. nih.gov
The selective this compound, soquelitinib (SQL), has demonstrated efficacy in a spontaneous atopic dermatitis model in dogs. biorxiv.orgbiorxiv.org This suggests that the therapeutic potential of ITK inhibition for atopic dermatitis may extend across species. The dual ITK and JAK3 inhibitor, ATI-2138, is also being developed for autoimmune and inflammatory conditions including atopic dermatitis, with preclinical data suggesting it effectively inhibits key T-cell activity. clinicaltrialvanguard.com
The mechanism underlying the efficacy of ITK inhibitors in AD models is linked to their ability to modulate T-cell responses, particularly those of Th2 cells, which are central to the allergic inflammation seen in atopic dermatitis.
Preclinical Studies in Oncology Models
Inhibition of T-Cell Lymphoma Growth (e.g., Cutaneous T Cell Lymphoma, Peripheral T Cell Lymphoma)
Preclinical research has consistently demonstrated the potential of ITK inhibitors to suppress the growth of various T-cell lymphomas. nih.gov These malignancies often exhibit a dependency on the T-cell receptor (TCR) signaling pathway, where ITK plays a crucial role.
In models of cutaneous T-cell lymphoma (CTCL), ITK inhibitors have shown promise. For instance, a topical retinoid was found to inhibit ITK and subsequently reduce tumor growth in a murine model of CTCL. nih.govresearchgate.net The ITK-specific inhibitor CPI-818 has also demonstrated anti-tumor activity in dogs with spontaneous CTCL. corvuspharma.com
Similarly, in models of peripheral T-cell lymphoma (PTCL), ITK inhibition has proven effective. The this compound soquelitinib has shown tumor responses in difficult-to-treat T-cell malignancies. targetedonc.combiospace.com Preclinical data supports the advancement of soquelitinib into clinical trials for relapsed PTCL. targetedonc.com Furthermore, the ITK-specific inhibitor CPI-818 has been shown to impair malignant T-cell growth and proliferation in preclinical studies for T-cell lymphoproliferative disorders. corvuspharma.comashpublications.org Ibrutinib, a BTK inhibitor with off-target effects on ITK, has also been shown to shrink tumor burden in a novel T-cell lymphoma murine model. nih.gov
The underlying mechanism for this anti-tumor activity is the disruption of TCR signaling, which is often constitutively active in these lymphomas. Inhibition of ITK can lead to impaired proliferation, reduced survival, and decreased expression of key transcription factors like GATA3 in malignant T-cells. corvuspharma.comashpublications.org
| Compound/Agent | Lymphoma Model | Key Findings | Reference |
| Topical Retinoid | Murine Cutaneous T-Cell Lymphoma | Inhibited ITK and reduced tumor growth. | nih.govresearchgate.net |
| CPI-818 | Canine Cutaneous T-Cell Lymphoma | Demonstrated anti-tumor activity. | corvuspharma.com |
| Soquelitinib | T-Cell Malignancies | Showed tumor responses. | targetedonc.combiospace.com |
| CPI-818 | T-Cell Lymphoproliferative Disorders | Impaired malignant T-cell growth and proliferation. | corvuspharma.comashpublications.org |
| Ibrutinib | Murine T-Cell Lymphoma | Shrank tumor burden. | nih.gov |
Synergistic Effects with Chemotherapy in T-Cell Lymphoma Xenografts
Preclinical studies have indicated that ITK inhibitors can enhance the efficacy of conventional chemotherapy in T-cell lymphoma models. This synergistic effect suggests a potential combination therapy approach for these challenging malignancies.
In a T-cell lymphoma xenograft model, the inhibition of ITK was shown to work synergistically with chemotherapy. nih.govresearchgate.net The ITK-specific inhibitor CPI-818 was found to increase the chemosensitivity of malignant T-cells. corvuspharma.comashpublications.org This is significant because TCR-mediated signaling can promote chemotherapy resistance, and reversing this through ITK inhibition can make cancer cells more susceptible to cytotoxic agents. corvuspharma.comashpublications.org
Furthermore, in vitro studies have demonstrated that specific ITK inhibitors show definite synergy with doxorubicin, a commonly used chemotherapeutic agent. nih.gov This synergy has also been observed with other targeted agents like PI3K inhibitors. nih.govle.ac.uk These findings provide a strong rationale for clinical investigations of combination therapies involving ITK inhibitors and chemotherapy for patients with T-cell lymphomas.
Enhancement of Anti-Tumor Immunity and Reversal of T Cell Exhaustion
A key mechanism behind the anti-tumor efficacy of ITK inhibitors is their ability to enhance anti-tumor immunity by counteracting T-cell exhaustion. aai.org T-cell exhaustion, characterized by impaired effector function and sustained expression of inhibitory receptors, is a significant factor in limiting effective anti-tumor responses. aai.org Pharmacological inhibition of ITK has been shown to reverse key features of T-cell exhaustion. biorxiv.orgresearchgate.net
Treatment with ITK inhibitors like soquelitinib (CPI-818) leads to a down-regulation in the expression of several exhaustion markers on T cells within the tumor microenvironment. corvuspharma.comaacrjournals.org In vitro studies using another this compound, BMS-509744, on repeatedly stimulated T cells demonstrated a reduction in inhibitory receptors such as PD-1, Lag3, Tim-3, and Tigit. researchgate.net This reversal of the exhausted phenotype restores the T-effector function of these cells. biorxiv.orgresearchgate.net For instance, previously exhausted cytotoxic T lymphocytes (CTLs), when treated with an this compound, showed enhanced cytokine production, including IFN-γ and TNF-α, upon re-stimulation. aai.orgresearchgate.net This reinvigoration of exhausted T cells is believed to be a critical component of how ITK inhibition enhances the body's immune response to cancer. corvuspharma.com
Increased Tumor-Infiltrating CD8+ T Cells and CD8:Treg Ratio
Consistent with the enhancement of anti-tumor immunity, treatment with ITK inhibitors favorably alters the composition of immune cells within the tumor microenvironment. corvuspharma.com Studies using soquelitinib (CPI-818) in murine tumor models found a significant increase in the number of tumor-infiltrating CD8+ T cells in responding tumors. corvuspharma.combiorxiv.orgaacrjournals.org These CD8+ T cells are critical for anti-tumor responses as they can directly kill cancer cells. nih.gov
Table 2: Immunomodulatory Effects of ITK Inhibitors on T Cells
| Effect | Key Findings | This compound | Reference |
|---|---|---|---|
| Reversal of T Cell Exhaustion | Down-regulated expression of exhaustion markers (e.g., PD-1, Tim-3). Restored effector function to exhausted cells. | Soquelitinib (CPI-818), BMS-509744 | biorxiv.orgaacrjournals.orgresearchgate.net |
| Increased CD8+ T Cell Infiltration | Led to increased numbers of tumor-infiltrating CD8+ T cells. | Soquelitinib (CPI-818) | corvuspharma.combiorxiv.org |
| Increased CD8:Treg Ratio | Resulted in an increased ratio of CD8+ T cells to regulatory T cells in the tumor. | Soquelitinib (CPI-818) | corvuspharma.comaacrjournals.org |
| CD8+ T Cell Dependency | Anti-tumor activity was abolished when CD8+ T cells were depleted. | Soquelitinib (CPI-818) | corvuspharma.combiorxiv.org |
Preclinical Investigations in Infectious Disease Models
Impact on Th2-Dependent Anti-Parasitic Responses (e.g., Helminthic Infections, Leishmania major, Nippostrongylus brasiliensis)
ITK plays a crucial role in the differentiation and function of T helper 2 (Th2) cells, which are central to immune responses against certain parasitic infections. nih.govnih.gov Preclinical studies using ITK-deficient (ITK-/-) mice have demonstrated that the absence of ITK signaling profoundly impairs Th2-dependent responses. nih.govresearchgate.net
Infection with parasites such as the protozoan Leishmania major or the helminth Nippostrongylus brasiliensis typically elicits a strong Th2 response, which can be non-protective. nih.govnih.gov However, mice lacking ITK are unable to mount these characteristic Th2 responses. nih.gov Instead of producing Th2-associated cytokines, these mice exhibit an upregulation of Th1 cytokines like IFN-γ. nih.govnih.gov This "Th1 skewing" of the immune response is protective, enabling ITK-deficient mice to effectively clear infections that would persist in wild-type animals. nih.govnih.gov For example, while wild-type BALB/c mice are susceptible to Leishmania major due to a predisposition to a Th2 response, ITK-null mice on the same background can clear the parasite. nih.gov This suggests that inhibiting ITK could be a therapeutic strategy to enhance effective Th1 responses against specific pathogens that are normally countered by a less effective Th2 response. nih.gov
Table 3: Impact of ITK Deficiency on Anti-Parasitic Responses
| Infectious Agent | Effect in ITK-Deficient Mice | Immune Response Modulation | Reference |
|---|---|---|---|
| Leishmania major | Unable to generate a protective Th2 response; effective clearance of the parasite. | Impaired Th2 response, with an upregulation of Th1 cytokines. | nih.govnih.gov |
| Nippostrongylus brasiliensis (helminth) | Unable to generate a protective Th2 response; effective clearance of the parasite. | Impaired Th2 response, with an upregulation of Th1 cytokines. | nih.govnih.gov |
| Schistosoma mansoni (helminth) | Exhibit strong Th1 responses and are effective in clearing the pathogen. | Suppression of Th2 responses in favor of Th1 responses. | nih.gov |
Future Directions and Emerging Research Avenues for Itk Inhibitors
Development of Highly Selective ITK Inhibitors
A primary objective in the ongoing development of ITK inhibitors is to achieve greater selectivity, thereby minimizing off-target effects and enhancing the therapeutic window. Researchers are employing sophisticated strategies to design compounds that can more precisely interact with ITK, distinguishing it from other closely related kinases.
A key strategy for developing highly selective ITK inhibitors involves targeting specific conformational states of the enzyme. acs.orgfigshare.com Molecules that preferentially bind to the inactive conformation of ITK have demonstrated higher selectivity compared to those that bind to the active form. acs.orgfigshare.com This is because the ATP-binding site, a common target for kinase inhibitors, is highly conserved across the kinome in the active state, leading to potential off-target binding. biorxiv.org In contrast, the inactive conformation presents more unique structural features that can be exploited for selective targeting. acs.orgfigshare.com
Computational methods, such as absolute binding free-energy perturbation (ABFEP) simulations, are proving invaluable in this endeavor. acs.orgfigshare.com These simulations allow researchers to predict the conformational selectivity of compounds for the active versus inactive forms of ITK. acs.orgfigshare.com By comparing the calculated binding free energies, scientists can prioritize the development of molecules that favor the inactive state. acs.orgfigshare.com This approach has been successfully used to correctly predict the conformational selectivity for the majority of compounds tested in specific studies. acs.orgfigshare.com
Further refinement of selectivity is being achieved through strategies like "template-hopping," where researchers identify novel hinge-binding motifs that are inherently more selective. nih.gov For instance, an aminobenzothiazole series of ITK inhibitors was identified using this method, demonstrating excellent selectivity against other kinases like AurA and AurB. nih.gov Crystallography and molecular modeling are used to rationalize the observed selectivity and guide further optimization of these novel scaffolds. nih.gov The goal is to design inhibitors that not only exhibit high potency but also possess a superior selectivity profile, a balance that has been challenging to achieve. acs.org
A promising approach to achieving greater selectivity is the targeting of allosteric sites—pockets on the kinase that are distinct from the highly conserved ATP-binding site. researchgate.net Type III inhibitors, which bind to an allosteric site present in the inactive form of ITK, represent a significant advancement in this area. acs.orgnih.gov The discovery of these allosteric pockets has opened new avenues for designing highly selective inhibitors. researchgate.net
These allosteric inhibitors, by binding to less conserved regions of the kinase, can achieve exquisite kinome selectivity. researchgate.net The development of computational models to explore allosteric binding sites is also an active area of research, although it presents unique challenges due to the varied shapes and lower residue conservation of these sites compared to the ATP pocket. biorxiv.org The successful exploitation of allosteric sites is a key strategy for developing next-generation ITK inhibitors with superior selectivity profiles. biorxiv.orgresearchgate.net
Advanced Preclinical Models for Efficacy and Mechanism Elucidation
To better predict the clinical success of ITK inhibitors, researchers are moving beyond simple in vitro assays and utilizing more complex and physiologically relevant preclinical models. These advanced systems provide deeper insights into the efficacy and mechanisms of action of these compounds in a context that more closely mimics human disease.
The use of complex human immune cell systems is critical for evaluating the effects of ITK inhibitors on human T cell function. researchgate.net Researchers are using ex vivo models where naïve human CD4+ T cells are differentiated into specific T helper subsets, such as Th17 cells, in the presence of an ITK inhibitor. researchgate.net For instance, studies have shown that the BTK/ITK inhibitor ibrutinib (B1684441) can block the ex vivo generation of human Th17 cells and their production of IL-17A. researchgate.net Similarly, the covalent ITK/RLK inhibitor PRN694 has been shown to prevent T-cell receptor-induced activation and proliferation in in vitro cellular assays using human T-cells. nih.gov
These systems also allow for the study of inhibitor effects on patient-derived cells. For example, ex vivo assays using T-cells from patients with T-cell prolymphocytic leukemia have demonstrated the inhibitory activity of PRN694. nih.gov Another approach involves using peptide conjugates designed to enter T cells and disrupt the interaction between ITK and its partner SLP-76, with their effectiveness being validated in cell line-based systems. google.com These complex in vitro and ex vivo models are essential for understanding how ITK inhibitors modulate human immune responses and for bridging the gap between biochemical assays and in vivo studies. researchgate.netcrownbio.com
Genetically engineered murine models are indispensable tools for dissecting the in vivo roles of ITK and for evaluating the therapeutic potential of its inhibitors. plos.org ITK knockout (Itk-/-) mice have been instrumental in revealing the importance of ITK in T-cell development and function, particularly in Th2 cells. plos.orgnih.gov However, because ITK has functions independent of its kinase activity, knockout models may not accurately reflect the effects of a small molecule inhibitor. plos.orgnih.gov
To address this, more sophisticated models have been developed, such as the ITK kinase-dead (Itk-KD) transgenic mouse, which carries an inactivating point mutation in the Itk allele. plos.orgnih.gov Studies comparing Itk-/- and Itk-KD mice have revealed both similarities and important differences, providing a more nuanced understanding of the consequences of inhibiting ITK's kinase function specifically. nih.gov Another specialized model involves a transgenic mouse expressing an ITK-SYK fusion protein, which develops a lymphoma mimicking peripheral T-cell lymphoma (PTCL) and has been used to demonstrate responsiveness to Syk inhibitors. frontiersin.org These advanced murine models are crucial for validating ITK as a therapeutic target in various diseases and for assessing the in vivo efficacy of novel inhibitors. plos.orgfrontiersin.org
Investigation of Combination Therapeutic Strategies in Preclinical Settings
To enhance the therapeutic efficacy of ITK inhibition and overcome potential resistance mechanisms, researchers are actively investigating combination strategies in preclinical models. iwmf.com The rationale is that targeting multiple pathways simultaneously can lead to synergistic anti-tumor or anti-inflammatory effects.
Preclinical studies have shown that combining BTK inhibitors, which can have off-target effects on ITK, with immune checkpoint inhibitors can be beneficial in hematological malignancies. iwmf.com For instance, the this compound CPI-818 has been shown to enhance the anti-tumor efficacy of anti-PD1 and anti-CTLA4 therapies in animal models of colon cancer. corvuspharma.comcorvuspharma.com This combination led to complete tumor elimination in a high percentage of animals and was associated with a reduction in T cell exhaustion markers. corvuspharma.com
Another promising combination is with adoptive cell therapies. Preclinical work has demonstrated that combining the BTK/ITK inhibitor ibrutinib with anti-CD19 CAR-T cells results in improved tumor clearance in murine models. ahdbonline.comresearchgate.net Ibrutinib did not negatively impact the cytolytic function of JCAR017 CAR-T cells in vitro and, in some cases, appeared to enhance their activity. ahdbonline.com These preclinical findings provide a strong rationale for clinical trials investigating ITK inhibitors as part of combination regimens for a variety of cancers and inflammatory diseases. ahdbonline.comnih.govfrontiersin.org
Synergistic Effects with Immune Checkpoint Inhibitors in Cancer Models
The combination of ITK inhibitors with immune checkpoint inhibitors (ICIs) has shown significant promise in preclinical cancer models, suggesting a synergistic approach to enhance anti-tumor immunity.
The rationale for this combination lies in the distinct but complementary mechanisms of action. While ICIs work by blocking negative regulatory signals on T cells, such as PD-1/PD-L1, thereby unleashing pre-existing anti-tumor responses, ITK inhibitors can modulate T cell differentiation and function to create a more favorable tumor microenvironment for immune-mediated killing. pnas.orgnih.gov
One key aspect of this synergy is the ability of ITK inhibitors to shift the balance of T helper (Th) cell differentiation. For instance, the dual Bruton's tyrosine kinase (BTK) and this compound, ibrutinib , has been shown to inhibit ITK in T cells, leading to a Th1-selective pressure. aacrjournals.orgresearchgate.net This is significant because Th1 cells are crucial for effective anti-tumor immunity, whereas Th2 responses can sometimes support tumor growth. pnas.orgaacrjournals.org By promoting a Th1-skewed immune response, ibrutinib can enhance the efficacy of ICIs. pnas.org
Preclinical studies have provided compelling evidence for this synergy. In mouse models of lymphoma, triple-negative breast cancer, and colon cancer, the combination of an anti-PD-L1 antibody with ibrutinib resulted in suppressed tumor growth, an effect not seen with ibrutinib alone in intrinsically insensitive models. pnas.org This enhanced therapeutic activity was associated with augmented anti-tumor T-cell immune responses. pnas.org
Similarly, the selective this compound CPI-818 has demonstrated single-agent anti-tumor activity in murine syngeneic CT26 colon cancer and EL4 T cell lymphoma models. corvuspharma.comaacrjournals.org When combined with suboptimal doses of anti-PD-1 and anti-CTLA-4 antibodies, CPI-818 synergistically inhibited the growth of established CT26 tumors, leading to complete tumor elimination in 100% of the treated animals. corvuspharma.comaacrjournals.org This triple combination therapy also induced durable anti-tumor immune memory. corvuspharma.comaacrjournals.org The anti-tumor activity of CPI-818 was found to be dependent on CD8+ T cells, as their depletion abolished the therapeutic effect. corvuspharma.comaacrjournals.org Furthermore, treatment with CPI-818 led to an increase in tumor-infiltrating CD8+ T cells and a higher CD8:Treg ratio in responding tumors. corvuspharma.comaacrjournals.org
Research has also indicated that intermittent treatment with an this compound can significantly improve the response to ICB in solid tumors resistant to such therapies, including melanoma, mesothelioma, and pancreatic cancer. aai.org Both a specific this compound and ibrutinib were shown to reverse exhaustion-related phenotypes in cytotoxic CD8+ T cells (CTLs) in vitro, leading to enhanced cytokine production and decreased expression of inhibitory receptors. aai.org
Table 1: Synergistic Effects of ITK Inhibitors with Immune Checkpoint Inhibitors in Preclinical Cancer Models
| This compound | Cancer Model | Combination Agent(s) | Key Findings |
|---|---|---|---|
| Ibrutinib | Lymphoma, Triple-Negative Breast Cancer, Colon Cancer | Anti-PD-L1 | Suppressed tumor growth and enhanced anti-tumor T-cell responses. pnas.org |
| CPI-818 | CT26 Colon Cancer, EL4 T-cell Lymphoma | Anti-PD-1, Anti-CTLA-4 | Synergistic tumor inhibition, complete tumor elimination, and durable immune memory. corvuspharma.comaacrjournals.org |
| Specific this compound/Ibrutinib | Melanoma, Mesothelioma, Pancreatic Cancer | Immune Checkpoint Blockade (ICB) | Improved ICB response in resistant tumors and reversal of T-cell exhaustion phenotypes. aai.org |
Co-administration with Existing Therapies for Inflammatory and Malignant Diseases
The potential for ITK inhibitors to be used in combination with existing therapies extends beyond cancer immunotherapy to a range of inflammatory and other malignant diseases. The rationale for such combinations is to target multiple pathogenic pathways simultaneously, potentially leading to enhanced efficacy and the ability to use lower doses of each agent, thereby reducing toxicity.
In the context of malignancies, particularly B-cell cancers, the co-administration of the BTK/ITK inhibitor ibrutinib with the proteasome inhibitor bortezomib (B1684674) has been shown to have a synergistic effect, inducing cell death in mantle cell lymphoma (MCL) cells. researchgate.net This suggests that targeting both B-cell receptor signaling and protein degradation pathways can be a powerful strategy.
For inflammatory diseases, ITK's role in regulating Th2-mediated inflammation makes its inhibitors promising candidates for combination therapies. nih.govnih.gov ITK is crucial for the secretion of Th2 cytokines like IL-4, IL-5, and IL-13, which are key drivers of allergic asthma. nih.gov Therefore, combining an this compound with existing asthma medications, such as corticosteroids or long-acting beta-agonists, could provide a more comprehensive blockade of inflammatory pathways.
Furthermore, the development of selective ITK inhibitors like soquelitinib (B12376851) (formerly CPI-818) opens up possibilities for combination therapies in a variety of T-cell-mediated inflammatory and immune diseases. gcs-web.com Preclinical studies with soquelitinib have demonstrated its potential to modulate T-cell differentiation and function, suggesting it could be combined with other immunomodulatory agents to treat conditions like psoriasis and rheumatoid arthritis. gcs-web.comdroracle.ai For instance, the this compound BMS-509744 has been shown to reduce lung inflammation in a mouse model of ovalbumin-induced allergy/asthma. rndsystems.comcaymanchem.com
Elucidating the Full Spectrum of ITK's Biological Roles and this compound Impact
While significant progress has been made, a complete understanding of ITK's biological functions and the full impact of its inhibition remains an active area of research.
Deeper Understanding of ITK's Role in Specific T Cell Subsets and Immune Cell Crosstalk
ITK plays a complex and sometimes differential role in various T cell subsets. It is a critical component of T cell receptor (TCR) signaling and is involved in the differentiation of multiple T helper lineages, including Th1, Th2, Th9, and Th17 cells. researchgate.netresearchgate.netbiorxiv.org
ITK is particularly recognized for its crucial role in promoting Th2 differentiation and the production of Th2-associated cytokines. aacrjournals.orgnih.govnih.gov However, its influence extends to other T cell subsets. For example, ITK signaling negatively regulates the development of Foxp3+ regulatory T cells (Tregs). nih.govmdpi.com The loss or inhibition of ITK can lead to an increase in Treg differentiation. nih.gov
Furthermore, ITK is involved in the balance between Th17 and Treg cells, a critical aspect of maintaining immune homeostasis. nih.gov Inhibition of ITK can impair Th17 differentiation while promoting Treg development. nih.govglobenewswire.com This is partly achieved by ITK's role in integrating TCR and cytokine signaling pathways, including the mTOR and STAT5 pathways downstream of IL-2. nih.gov
The covalent ITK/RLK inhibitor PRN694 has been shown to block the activation of Th17 cells and inhibit proinflammatory cytokine release. nih.gov It also inhibits the differentiation and cytokine production of Th1 cells. adooq.com
Beyond T cells, ITK is also expressed in other immune cells, including natural killer (NK) cells, NKT cells, and mast cells, where it participates in signaling pathways. nih.govnih.govnih.gov The dual ITK/RLK inhibitor PRN694 has been shown to prevent Fc receptor-induced cellular and molecular activation in primary NK cells. nih.gov This highlights the need for further research into the crosstalk between different immune cell types that is influenced by ITK signaling.
Identifying Novel Downstream Pathways Affected by ITK Inhibition
ITK is a key activator of phospholipase C gamma 1 (PLCγ1), which in turn leads to the mobilization of calcium and the activation of several downstream signaling pathways, including NFAT, NF-κB, and MAPK/ERK. pnas.orgnih.govbiorxiv.org However, research is ongoing to identify the full spectrum of pathways modulated by ITK inhibition.
Studies using the ITK/RLK inhibitor PRN694 have shown that it blocks the activation or nuclear translocation of NFAT1, JunB, pIκBα, and pERK. medchemexpress.comglpbio.com This demonstrates the broad impact of ITK inhibition on multiple transcription factors and signaling molecules downstream of the TCR.
Interestingly, ITK appears to differentially regulate these pathways. While NFAT1 and Erk activation tend to be digital (all-or-none) responses, NF-κB activation occurs in a more graded manner that is sensitive to the level of ITK activity. pnas.orgbiorxiv.org This suggests that ITK acts as a rheostat, fine-tuning the strength of TCR signaling to orchestrate a graded gene expression program. pnas.orgbiorxiv.org Genomic analyses have revealed that regions most sensitive to ITK inhibition are enriched for NF-κB and AP-1 motifs, further highlighting the importance of these pathways as downstream targets. pnas.orgbiorxiv.org
In the context of the ITK-SYK fusion gene found in some peripheral T-cell lymphomas, the JAK3/STAT5 signaling pathway has been identified as a downstream effector. spandidos-publications.com Inhibition of JAK3 with tofacitinib (B832) was shown to abrogate the phosphorylation of STAT5 and suppress tumor cell growth. spandidos-publications.com
Translational Research Hypotheses for ITK Inhibition in Immune-Mediated Disorders
The growing understanding of ITK's role in immunity has led to several translational research hypotheses for its inhibition in a variety of immune-mediated disorders.
Given ITK's critical role in Th2 responses, a primary hypothesis is that ITK inhibitors will be effective in treating Th2-mediated diseases such as allergic asthma and atopic dermatitis. nih.govnih.gov Elevated levels of ITK have been found in T cells from patients with atopic dermatitis. nih.gov
Another key hypothesis centers on the role of ITK in autoimmune diseases. droracle.ai By modulating the balance between pro-inflammatory T cell subsets (like Th17) and anti-inflammatory Tregs, ITK inhibitors could be beneficial in conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. droracle.airesearchgate.netmdpi.com The selective this compound soquelitinib has shown promise in preclinical models of T-cell-mediated inflammatory diseases. gcs-web.combiorxiv.org Specifically, it has been shown to reduce the severity of psoriasis-like phenotypes in mouse models by inhibiting T-cell infiltration and associated signaling pathways. nih.gov
The observation that ITK inhibition can reverse T-cell exhaustion provides a strong rationale for its use in chronic infections and cancer, where T-cell dysfunction is a major hurdle to effective immunity. aai.org
Furthermore, the involvement of ITK in signaling pathways of mast cells and NK cells suggests that ITK inhibitors may have therapeutic potential in a broader range of inflammatory and allergic conditions than initially anticipated. nih.govnih.gov
Table 2: Investigational ITK Inhibitors and their Research Context
| Compound Name | Type | Key Research Findings |
|---|---|---|
| Ibrutinib | Dual BTK/ITK Inhibitor | Synergizes with immune checkpoint inhibitors in cancer models by promoting a Th1-skewed immune response. pnas.orgaacrjournals.orgresearchgate.net |
| CPI-818 (Soquelitinib) | Selective this compound | Demonstrates single-agent and synergistic anti-tumor activity with immune checkpoint inhibitors. corvuspharma.comaacrjournals.org Shows potential in treating T-cell-mediated inflammatory diseases. gcs-web.combiorxiv.org |
| PRN694 | Dual ITK/RLK Inhibitor | Blocks activation of multiple T-cell subsets (Th1, Th17) and NK cells; inhibits downstream signaling molecules like NFAT1 and pERK. nih.govadooq.commedchemexpress.comglpbio.com |
| BMS-509744 | Selective this compound | Reduces T-cell proliferation and IL-2 production; alleviates lung inflammation in a mouse model of allergy/asthma. rndsystems.comcaymanchem.commedchemexpress.comsigmaaldrich.com |
| Tofacitinib | JAK3 Inhibitor | Though not a direct this compound, it has been shown to block downstream signaling (STAT5) in the context of the ITK-SYK fusion gene. spandidos-publications.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
